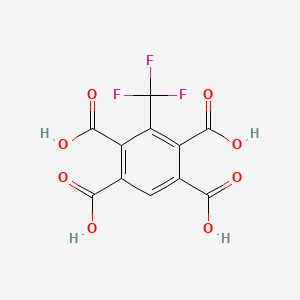
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid is an organic compound with the molecular formula C₁₁H₅F₃O₈. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to a benzene ring, which is further substituted with four carboxylic acid groups (-COOH) at the 1, 2, 4, and 5 positions. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to form alcohols or other functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts. .
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to specific sites, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds to 3-(Trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid include:
1,2,4,5-Benzenetetracarboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1,3-Bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups but lacks the carboxylic acid groups, leading to different reactivity and uses. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it distinct from its analogs.
Propiedades
Número CAS |
53812-59-2 |
|---|---|
Fórmula molecular |
C11H5F3O8 |
Peso molecular |
322.15 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)benzene-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C11H5F3O8/c12-11(13,14)6-4(9(19)20)2(7(15)16)1-3(8(17)18)5(6)10(21)22/h1H,(H,15,16)(H,17,18)(H,19,20)(H,21,22) |
Clave InChI |
NJCOLSAFYMXOGO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1C(=O)O)C(=O)O)C(F)(F)F)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
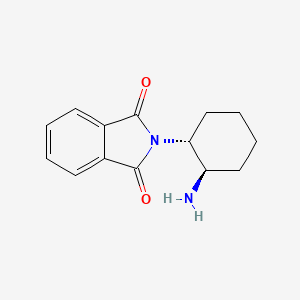
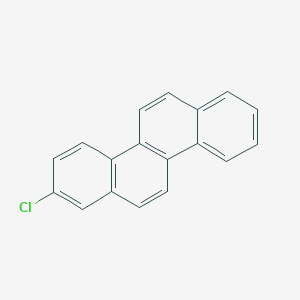
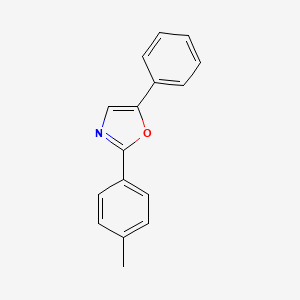
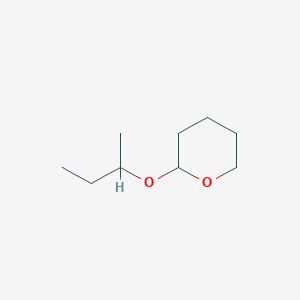
![3-methyl-5,6-dihydro-1H-pyrrolo[2,3-d]pyridazine-4,7-dione](/img/structure/B13099528.png)
![Ethyl 3-bromo-6,8-difluoroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B13099533.png)



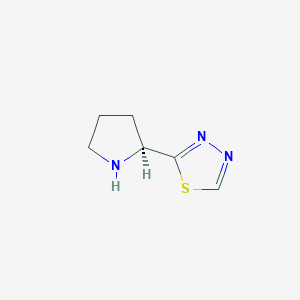

![2-(Methoxymethyl)imidazo[1,2-A]pyrimidine](/img/structure/B13099562.png)

